N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide is a synthetic organic compound featuring a 2,3-dihydro-1,4-benzodioxin core linked via an ethanediamide (oxamide) bridge to a 3-[4-(dimethylamino)phenyl]propyl substituent. The ethanediamide linker may facilitate hydrogen bonding, a critical factor in receptor binding or enzyme inhibition.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-24(2)17-8-5-15(6-9-17)4-3-11-22-20(25)21(26)23-16-7-10-18-19(14-16)28-13-12-27-18/h5-10,14H,3-4,11-13H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILZEPAKXARDJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide typically involves multiple steps. One common method starts with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of an aqueous sodium carbonate solution. This yields N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide, which is further reacted with alkyl or aralkyl halides in dimethylformamide (DMF) using lithium hydride as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield improvement, cost reduction, and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin derivatives. The compound features a unique structural motif that combines a benzodioxin core with an ethanediamide side chain, which is crucial for its biological activity.
Research indicates that this compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications:
Antidiabetic Potential
Studies have shown that derivatives of the benzodioxin structure can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can lead to lower blood glucose levels, making it a potential therapeutic agent for diabetes management .
Anticancer Properties
Compounds with similar structural characteristics have demonstrated cytotoxic effects against various cancer cell lines. The presence of the dimethylamino group is believed to enhance the compound's ability to penetrate cell membranes and exert its effects on tumor cells .
Neurological Applications
Given its structural features, there is potential for this compound in treating neurological disorders. The dimethylamino group may contribute to neuroprotective effects, which are currently under investigation .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various contexts:
Case Study 1: Diabetes Management
A study evaluating the α-glucosidase inhibitory activity of related compounds reported significant reductions in postprandial glucose levels in vitro. This suggests that modifications to the benzodioxin structure can yield effective antidiabetic agents .
Case Study 2: Cancer Cell Line Testing
In vitro tests against breast cancer cell lines showed that compounds with similar scaffolds induced apoptosis at micromolar concentrations. These findings highlight the potential of benzodioxin derivatives as anticancer agents .
Case Study 3: Neuroprotection
Research on neuroprotective effects has indicated that compounds with the dimethylamino moiety can enhance neuronal survival in models of oxidative stress. This opens avenues for developing treatments for neurodegenerative diseases .
Conclusion and Future Directions
The compound this compound shows promise across various therapeutic areas including diabetes management, oncology, and neurology. Continued research into its mechanisms of action and further optimization of its chemical structure could lead to novel therapeutic agents.
Future studies should focus on:
- In vivo efficacy and safety profiles.
- Mechanistic studies to elucidate pathways affected by the compound.
- Development of analogs to enhance potency and selectivity.
This comprehensive understanding will facilitate the translation of this compound from bench to bedside.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide involves its interaction with specific molecular targets and pathways. The benzodioxin moiety and the dimethylaminophenyl group contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Benzodioxin Derivatives
*Estimated molecular formula and weight based on structural analysis.
Key Findings:
Structural Variations: The target compound’s ethanediamide linker distinguishes it from the pyridin-3-amine in and the benzamide in . This linker may enhance hydrogen-bonding capacity compared to the rigid pyridine or aromatic benzamide groups. The dimethylamino group in the target compound and contrasts with the sulfonamide in , impacting solubility (dimethylamino increases basicity, while sulfonamide enhances hydrophilicity).
Molecular Weight and Complexity :
- The target compound (~395 g/mol) is smaller than (687 g/mol) and (648 g/mol), suggesting better bioavailability. However, higher molecular weight in and correlates with increased target specificity in kinase or receptor binding.
Functional Group Implications :
- Benzodioxin Core : All compounds share this moiety, associated with oxidative stability and CNS penetration.
- Fluorinated and Chlorinated Groups : Present in and , these groups enhance metabolic stability and binding affinity but may increase toxicity risks.
Research Gaps: No direct pharmacological data exist for the target compound. Analogous compounds like are restricted to research use, while and are intermediates or candidates with patented synthesis routes.
Biological Activity
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide is a derivative of 2,3-dihydro-1,4-benzodioxin, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, anti-diabetic properties, and other therapeutic potentials.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C27H30N4O3S
- Molecular Weight : 478.62 g/mol
- CAS Number : 361472-41-5
This structure features a benzodioxin moiety linked to a dimethylaminophenyl propyl chain via an ethanediamide linkage.
Enzyme Inhibition Studies
Recent studies have investigated the enzyme inhibitory potential of compounds related to the benzodioxin structure. For instance, derivatives such as N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide were tested against key enzymes involved in diabetes management:
- α-glucosidase Inhibition : The compound demonstrated significant inhibitory activity against α-glucosidase, an enzyme crucial in carbohydrate metabolism. This action can potentially help manage Type 2 Diabetes Mellitus (T2DM) by slowing glucose absorption in the intestines .
- Acetylcholinesterase Inhibition : Another study highlighted the compound's ability to inhibit acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease (AD) by enhancing cholinergic neurotransmission .
Case Studies
- Anti-Diabetic Potential : A series of benzodioxin derivatives were synthesized and evaluated for their anti-diabetic properties through α-glucosidase inhibition assays. The results indicated that certain modifications on the benzodioxin core significantly enhanced inhibitory activity .
- Neuroprotective Effects : Research has indicated that some derivatives exhibit neuroprotective effects by inhibiting acetylcholinesterase. This suggests potential use in managing neurodegenerative diseases .
Comparative Analysis of Biological Activity
| Compound Name | α-Glucosidase Inhibition | Acetylcholinesterase Inhibition | Notes |
|---|---|---|---|
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | High | Moderate | Effective against T2DM |
| This compound | Moderate | High | Potential for AD treatment |
The mechanism by which these compounds exert their biological activities is primarily through the inhibition of specific enzymes. For example:
- α-glucosidase inhibitors function by binding to the active site of the enzyme, preventing carbohydrate breakdown into glucose.
- Acetylcholinesterase inhibitors increase the levels of acetylcholine in synaptic clefts by preventing its breakdown, thereby enhancing cholinergic signaling.
Q & A
What are the recommended synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis involves multi-step amide coupling. Key steps include:
- Coupling Agents : Use N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) to activate carboxylic acid intermediates.
- Temperature Control : Maintain 0–5°C during initial coupling to minimize side reactions, followed by stirring at room temperature for 12–24 hours.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates and final products. Monitor progress via thin-layer chromatography (TLC) with UV visualization .
- Yield Optimization : Adjust solvent polarity (e.g., DMF for solubility) and use inert atmospheres (argon/nitrogen) to prevent oxidation of sensitive functional groups. Typical yields range from 60% to 85% after optimization .
Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR (400 MHz, DMSO-d6): Resolve aromatic protons (δ 6.8–7.4 ppm) to confirm substitution patterns on benzodioxin and dimethylaminophenyl groups.
- 13C NMR : Identify carbonyl signals (δ ~165–170 ppm) and quaternary carbons in the benzodioxin ring .
- Mass Spectrometry (MS) : Electrospray ionization time-of-flight (ESI-TOF) to verify molecular ion peaks (m/z calculated for C24H27N3O4: 445.20) .
- Infrared (IR) Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- HPLC Purity Analysis : Use a C18 column with methanol/water (70:30) mobile phase; target >95% purity at 254 nm .
How can researchers design experiments to investigate the compound's interaction with immune cell differentiation pathways, based on studies of structurally related molecules?
Methodological Answer:
- In Vitro Assays :
- Treat murine splenocytes or human peripheral blood mononuclear cells (PBMCs) with the compound (1–50 µM).
- Assess Th2/Treg differentiation via flow cytometry using markers like FoxP3 (Tregs) and GATA3 (Th2 cells) .
- Measure cytokine profiles (IL-4, IL-10) via ELISA to quantify immunomodulatory effects.
- In Vivo Models :
What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound to enhance target affinity?
Methodological Answer:
- Analog Synthesis : Modify substituents on the benzodioxin (e.g., electron-withdrawing -NO2 at position 6) and dimethylaminophenyl groups (e.g., replacing -N(CH3)2 with piperazine).
- Biological Testing :
- Screen analogs against kinase panels (e.g., EGFR, MAPK) to identify inhibitory activity.
- Use cytotoxicity assays (MTT) in cancer cell lines (e.g., HeLa) to assess therapeutic windows .
- Computational Modeling :
- Perform molecular docking (AutoDock Vina) to predict binding interactions with immune checkpoints (e.g., PD-1/PD-L1).
- Calculate binding free energies (MM/GBSA) to prioritize high-affinity analogs .
How should researchers address discrepancies in reported biological activity data across different experimental models for this compound?
Methodological Answer:
- Variable Standardization :
- Orthogonal Validation :
- Confirm target engagement via Western blot (e.g., phosphorylation status of signaling proteins).
- Replicate findings in independent labs using blinded protocols .
- Pharmacokinetic Profiling :
What experimental approaches are recommended to evaluate the compound's stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies :
- Store lyophilized compound at -20°C, 4°C, and 25°C with 60% relative humidity.
- Analyze degradation products monthly via HPLC over 6–12 months .
- Light Sensitivity Testing :
- Expose solutions (1 mg/mL in DMSO) to UV light (254 nm) for 24 hours; monitor decomposition by TLC .
How can researchers assess the environmental impact of this compound during disposal or large-scale experimental use?
Methodological Answer:
- Biodegradation Assays :
- Use OECD 301F (manometric respirometry) to measure microbial degradation in aqueous systems.
- Ecotoxicology Screening :
- Test acute toxicity in Daphnia magna (48-hour LC50) and algae (Pseudokirchneriella subcapitata, 72-hour growth inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
